molecular formula C13H8F3N3O2 B1455820 methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 1055070-43-3

methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1455820
CAS No.: 1055070-43-3
M. Wt: 295.22 g/mol
InChI Key: IDUMNPQKQXJWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that features a trifluoromethyl group, a cyanophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and cyanophenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfone, lithium aluminum hydride, and various oxidizing agents. Reaction conditions such as temperature, solvent choice, and the presence of catalysts play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. The cyanophenyl group can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-cyanophenyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-(4-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the trifluoromethyl and cyanophenyl groups on the pyrazole ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2/c1-21-12(20)10-6-11(13(14,15)16)18-19(10)9-4-2-3-8(5-9)7-17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUMNPQKQXJWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.